4-((1-(2-(1H-indol-3-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
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Description
4-((1-(2-(1H-indol-3-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C19H18N2O4 and its molecular weight is 338.363. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antibacterial Activities
Several studies have synthesized and evaluated indole-containing compounds, including azetidinones, for their antimicrobial and antibacterial properties. For instance, novel indol compounds featuring azetidinones and oxadiazoles have been prepared and tested against various microbial strains, showing promising antimicrobial activity (Sreeramulu & Ashokgajapathiraju, 2014). Similarly, derivatives of azetidinone have been synthesized and screened for antibacterial effectiveness, highlighting their potential in combating bacterial infections (Chopde, Meshram, & Pagadala, 2012).
Anti-inflammatory Activity
Compounds incorporating the indole and azetidinone frameworks have also been investigated for their anti-inflammatory properties. Research has demonstrated the synthesis of indolyl azetidinones and their evaluation for anti-inflammatory activity, revealing significant effects compared to non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi, Shrimali, Bhalla, & Barthwal, 1990). These findings suggest a potential application in the development of new anti-inflammatory agents with reduced side effects.
Enzyme Inhibitory Activities
The exploration of enzyme inhibitory activities is another area of interest for compounds with the indole-azetidinone structure. Novel pyrazinamide condensed azetidinones, for example, have been prepared and assessed for their inhibitory effects on cholinesterase enzymes, displaying potent activities that could be leveraged in the treatment of diseases like Alzheimer's (Elumalai, Ali, Munusamy, Elumalai, Eluri, & Srinivasan, 2016).
Properties
IUPAC Name |
4-[1-[2-(1H-indol-3-yl)acetyl]azetidin-3-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12-6-14(8-19(23)24-12)25-15-10-21(11-15)18(22)7-13-9-20-17-5-3-2-4-16(13)17/h2-6,8-9,15,20H,7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJGTTANEXQFDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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